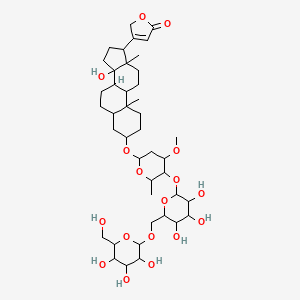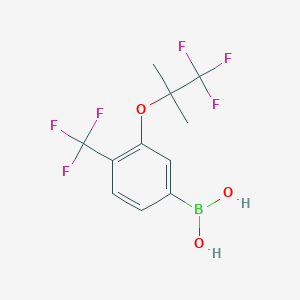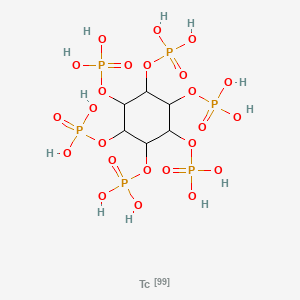
Pivalic-d6 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the reaction of 2,2-Dimethylpropanoic acid with lithium diisopropylamide in tetrahydrofuran under an inert atmosphere. This reaction is followed by the addition of iodomethane-d3, resulting in the formation of this compound . The reaction conditions typically involve temperatures ranging from 0°C to 80°C and reaction times of 2 to 10 hours.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrocarboxylation of isobutene via the Koch reaction. This process involves the reaction of isobutene with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient and allows for the large-scale production of this compound.
化学反応の分析
Types of Reactions
Pivalic-d6 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as lithium diisopropylamide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbon dioxide and water, while reduction can produce 2,2-Dimethylpropanol-d6.
科学的研究の応用
Pivalic-d6 Acid is widely used in scientific research due to its unique properties. In chemistry, it serves as an internal standard for NMR spectroscopy, providing accurate chemical shift references. In biology, it is used to study metabolic pathways and enzyme mechanisms. In medicine, this compound is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. Industrially, it is used in the synthesis of polymers and other chemical intermediates .
作用機序
The mechanism of action of Pivalic-d6 Acid involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can influence reaction kinetics and stability, leading to unique effects in chemical and biological systems. For example, in enzyme-catalyzed reactions, the deuterium atoms can alter the rate of hydrogen transfer, providing insights into reaction mechanisms .
類似化合物との比較
Pivalic-d6 Acid is similar to other deuterated carboxylic acids, such as 2-Methylbutanoic-d6 Acid and 3-Methylbutanoic-d6 Acid. its unique structure, characterized by the presence of a quaternary carbon atom, distinguishes it from these compounds. This structural feature contributes to its stability and resistance to hydrolysis, making it particularly valuable in research and industrial applications .
List of Similar Compounds
- 2-Methylbutanoic-d6 Acid
- 3-Methylbutanoic-d6 Acid
- Valeric-d6 Acid
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
108.17 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |
InChIキー |
IUGYQRQAERSCNH-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)(C(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


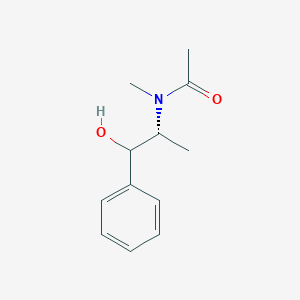
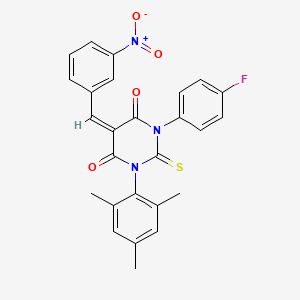
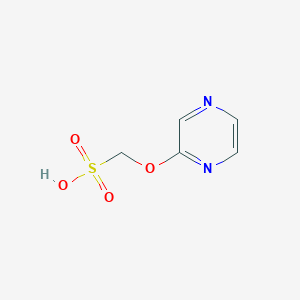
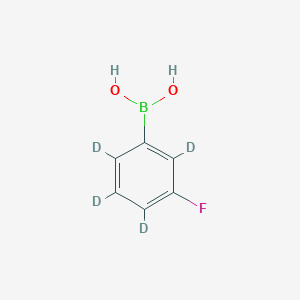
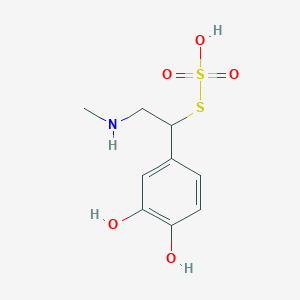
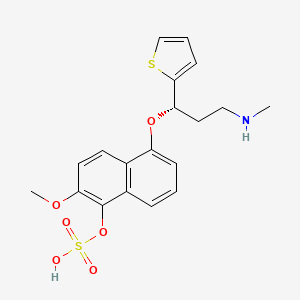
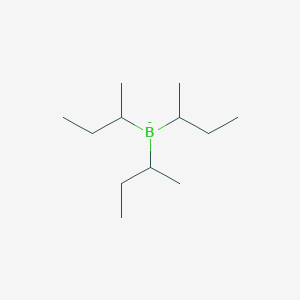
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
